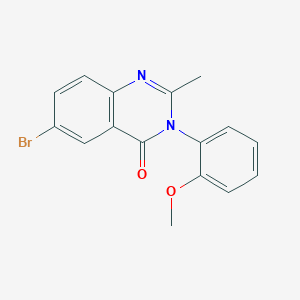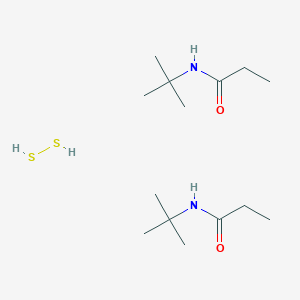
(2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, methyl, and trifluoromethyl groups. Its unique structure imparts specific reactivity and properties, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic chemistry, (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid is extensively used in the synthesis of complex molecules through cross-coupling reactions. It serves as a building block for the construction of biaryl motifs, which are prevalent in many bioactive compounds .
Biology and Medicine: While direct biological applications of this compound are limited, its derivatives and the products of its reactions are of significant interest. For instance, biaryl compounds synthesized using this boronic acid are investigated for their potential as therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of agrochemicals and pharmaceuticals highlights its versatility and importance .
Mechanism of Action
The primary mechanism of action for (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction. The process involves three main steps: oxidative addition, transmetalation, and reductive elimination .
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
Comparison: Compared to its analogs, (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid offers unique reactivity due to the presence of the chlorine and methyl groups. These substituents can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and the outcome of its reactions .
Properties
Molecular Formula |
C8H7BClF3O2 |
|---|---|
Molecular Weight |
238.40 g/mol |
IUPAC Name |
[2-chloro-3-methyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BClF3O2/c1-4-2-5(8(11,12)13)3-6(7(4)10)9(14)15/h2-3,14-15H,1H3 |
InChI Key |
HGGHHYJCNRDOQG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)C)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Iodophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068007.png)












